

(2R,3S)-Chlorpheg chemical structure and stereochemistry

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Compound of Interest		
Compound Name:	(2R,3S)-Chlorpheg	
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An In-depth Technical Guide on (2R,3S) Stereochemistry

Disclaimer: The chemical name "(2R,3S)-Chlorpheg" does not correspond to a standard or readily identifiable chemical entity in common chemical databases. It may be a trivial name, an abbreviation, or a proprietary designation. As such, this guide provides a comprehensive overview of the principles of (2R,3S) stereochemistry, which is a core component of the user's request, and serves as a template for the in-depth analysis of a specific compound once it is identified.

Introduction to Stereochemistry and Chirality

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions.[1] A fundamental concept in stereochemistry is chirality. A molecule is chiral if it is non-superimposable on its mirror image, much like a person's left and right hands.[2] This property arises from the presence of one or more stereocenters, most commonly a carbon atom bonded to four different substituents.

Molecules that are non-superimposable mirror images of each other are called enantiomers.[1] [3] Enantiomers have identical physical and chemical properties in an achiral environment, but they may exhibit different biological activities and rotate plane-polarized light in opposite directions.[3] Stereoisomers that are not mirror images of each other are called diastereomers.



[3][4][5] Diastereomers have different physical properties and can be separated by standard laboratory techniques such as chromatography or crystallization.[3][4]

The Cahn-Ingold-Prelog (CIP) System for Stereochemical Assignment

To unambiguously describe the three-dimensional arrangement of substituents at a stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are used.[6][7][8] This system assigns a priority (1, 2, 3, or 4) to each of the four substituents attached to a chiral center.

CIP Priority Rules:

- Atomic Number: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. The higher the atomic number, the higher the priority.[6][9][10]
- Isotopes: If two substituents are isotopes of the same element, the isotope with the higher mass number is assigned the higher priority.[8]
- First Point of Difference: If the atoms directly attached to the chiral center are the same, the priority is determined by proceeding along the substituent chains until the first point of difference is found. The substituent with the atom of higher atomic number at this point receives the higher priority.[6]
- Multiple Bonds: Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms. For example, a C=O group is treated as a carbon singly bonded to two oxygen atoms.[6][10]

Once priorities are assigned, the molecule is oriented so that the lowest priority group (priority 4) is pointing away from the viewer. The direction of the sequence from priority 1 to 2 to 3 is then observed:

- If the sequence is clockwise, the configuration is assigned as R (from the Latin rectus, meaning right).[6][11]
- If the sequence is counter-clockwise, the configuration is assigned as S (from the Latin sinister, meaning left).[6][11]



Understanding the (2R,3S) Configuration

The designation "(2R,3S)" indicates that the molecule has at least two chiral centers, located at positions 2 and 3 of the main carbon chain. The configuration at the carbon at position 2 is R, and the configuration at the carbon at position 3 is S.

For a molecule with two chiral centers, a maximum of 2n (where n is the number of chiral centers), so in this case 22 = 4, stereoisomers can exist. These stereoisomers have specific relationships with each other:

Stereoisomer	Relationship to (2R,3S)
(2S,3R)	Enantiomer (mirror image)
(2R,3R)	Diastereomer
(2S,3S)	Diastereomer

The enantiomer of (2R,3S) is (2S,3R), where the configuration at all chiral centers is inverted. [12] The (2R,3R) and (2S,3S) isomers are diastereomers of (2R,3S) because they have a different configuration at only one of the two chiral centers.[5][12]

Importance of Stereochemistry in Drug Development

The specific stereochemistry of a drug molecule is critical as it dictates its interaction with chiral biological targets such as enzymes and receptors. Different stereoisomers of a drug can have vastly different pharmacological, toxicological, and pharmacokinetic properties. For instance, one enantiomer may be therapeutically active while the other may be inactive or even toxic. Therefore, the synthesis and analysis of stereochemically pure compounds are of paramount importance in the pharmaceutical industry.

Quantitative Data Summary

This section would typically contain experimentally determined or computationally predicted data for the specific **(2R,3S)-Chlorpheg** compound. Below is a template for such data.



Property	Value	Units	Method/Conditions
Molecular Weight	Data not available	g/mol	Calculated
Melting Point	Data not available	°C	DSC
Optical Rotation [α]D	Data not available	degrees	c=1, CHCl3, 25°C
Solubility	Data not available	mg/mL	Aqueous, pH 7.4
1H NMR	Data not available	ppm	400 MHz, CDCl3
13C NMR	Data not available	ppm	100 MHz, CDCl3
IR Absorption	Data not available	cm-1	KBr pellet

Experimental Protocols

This section would provide detailed methodologies for the synthesis and characterization of the target compound. Below is a hypothetical example.

Synthesis of a Hypothetical (2R,3S)-Hydroxy-chloro Compound

Materials:

- (R)-Epoxide (1.0 eq)
- Chloride source (e.g., LiCl, 1.5 eq)
- Solvent (e.g., Anhydrous THF)
- Acid catalyst (e.g., Yb(OTf)3, 0.1 eq)

Procedure:

- To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the (R)-epoxide and anhydrous THF.
- Add the chloride source and the acid catalyst to the solution.



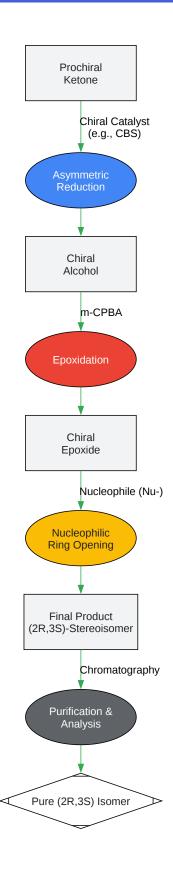
- Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the (2R,3S)hydroxy-chloro product.

Characterization: The stereochemistry and purity of the final product would be confirmed using spectroscopic methods such as NMR and chiroptical techniques like Circular Dichroism (CD). [13][14][15][16][17]

Mandatory Visualization Hypothetical Asymmetric Synthesis Workflow

The following diagram illustrates a potential workflow for the asymmetric synthesis of a chiral compound, starting from a prochiral ketone.





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Caption: A generalized workflow for the asymmetric synthesis of a (2R,3S)-stereoisomer.



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